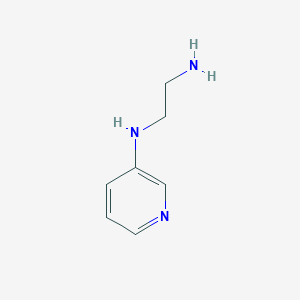

N-pyridin-3-ylethane-1,2-diamine

Overview

Description

N-pyridin-3-ylethane-1,2-diamine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic ring with one nitrogen atom. The pyridine ring can participate in various interactions due to its electron-rich nature, such as C–H⋯N pyridine interactions, C–H⋯π, and π⋯π contacts, which are crucial for the crystal packing of these compounds .

Synthesis Analysis

The synthesis of pyridine derivatives can involve various methods. For instance, a modified Chichibabin reaction was used to synthesize a novel pyridine-containing aromatic diamine monomer, which was then employed to synthesize a series of pyridine-containing polyimides . Another example is the synthesis of N-(2-Pyridylmethyl)pyridine-2-methylketimine (L1), which was then converted to 4'-(2-pyridyl)-2,2':6',2''-terpyridine (L2) through a Cu(NO3)2.3H2O-mediated reaction involving a C-C bond-forming step . These methods demonstrate the versatility of synthetic approaches for pyridine derivatives.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are often confirmed by spectroscopic methods and single-crystal X-ray diffraction analysis. For example, the crystal structures of zinc(II) and mercury(II) complexes of N-(pyridin-2-ylmethylene)benzene-1,4-diamine were determined, revealing stabilization by N–H⋯Cl hydrogen bonds and aromatic π–π stacking interactions . Similarly, the crystal structure of a cadmium(II) complex of a tetradentate ligand derived from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine showed a distorted octahedral geometry with several hydrogen bonds .

Chemical Reactions Analysis

Pyridine derivatives can form complexes with various metals, leading to different coordination geometries and properties. For instance, dinuclear cadmium(II) complexes derived from N-isopropyl-N'-(1-pyridin-2-ylethylidene)ethane-1,2-diamine exhibited distorted octahedral coordination and were linked through intermolecular hydrogen bonds to form infinite 1D chains . Zinc and copper complexes derived from a similar Schiff base showed different coordination geometries and were studied for their antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite diverse. For example, the pyridine-containing polyimides synthesized from the novel diamine monomer exhibited good thermal stability, optical transparency, and mechanical properties, along with low water uptake . The fluorescence properties of cadmium(II) complexes were also investigated, indicating potential applications in materials science .

Scientific Research Applications

Antimicrobial Activity

N-pyridin-3-ylethane-1,2-diamine, when used in Schiff base zinc complexes, shows significant antimicrobial activity. Studies have demonstrated its effectiveness against various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Xue, Zhao, Han, & Feng, 2011). Similar results have been observed in copper complexes derived from N-isopropyl-N′-(1-pyridin-2-ylethylidene)ethane-1,2-diamine (Hu, Xue, Zhao, & Han, 2012).

Sensor Applications

Copper(II) complexes with N-donor ligands, including variants of this compound, have been used to develop sensors for nitric oxide. These sensors operate by detecting the reduction of Cu(II) to Cu(I) in the presence of nitric oxide (Kumar, Kalita, & Mondal, 2013).

Coordination Chemistry

This compound has been instrumental in advancing coordination chemistry, particularly in the synthesis and characterization of metal complexes. Its versatility allows it to form complexes with various metals, exhibiting distinct geometric structures and coordination modes, as seen in zinc and copper complexes (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

properties

IUPAC Name |

N'-pyridin-3-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6,10H,3,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTHSIHGLIRODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564521 | |

| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62491-92-3 | |

| Record name | N~1~-(Pyridin-3-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

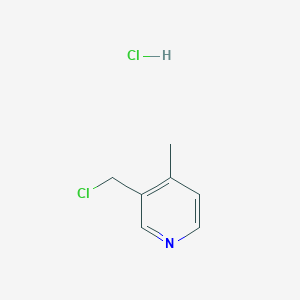

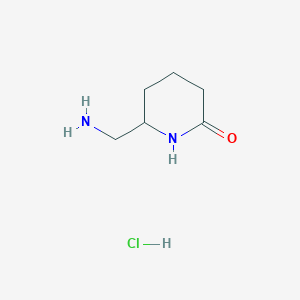

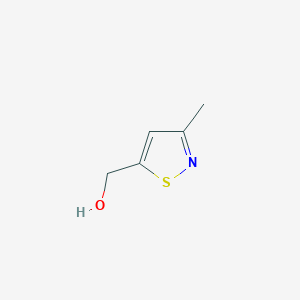

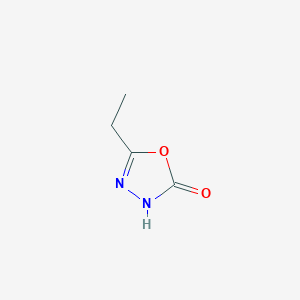

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

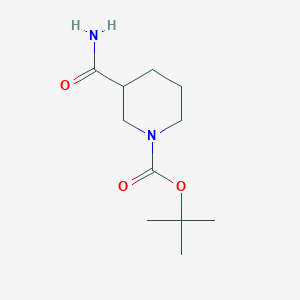

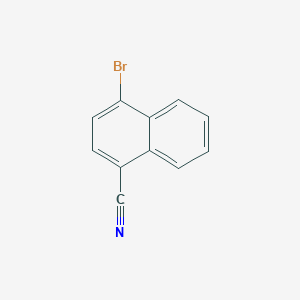

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

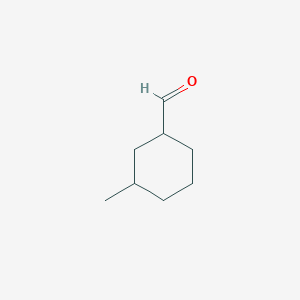

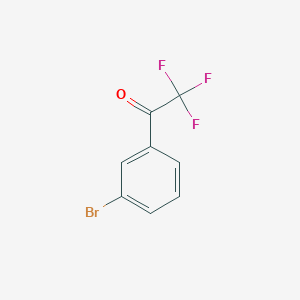

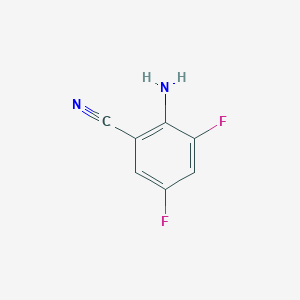

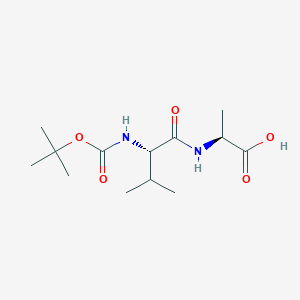

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)